molecular formula C4H6ClNO3 B6324976 Acetic acid, 2-chloro-2-(methoxyimino)-, methyl ester CAS No. 170924-69-3

Acetic acid, 2-chloro-2-(methoxyimino)-, methyl ester

Cat. No. B6324976
CAS RN: 170924-69-3
M. Wt: 151.55 g/mol
InChI Key: KLADGFFMZICZTG-UTCJRWHESA-N
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Description

Acetic acid, 2-chloro-2-(methoxyimino)-, methyl ester, also known as C2MIM ClOAc, is an organic compound that is widely used in scientific research. It is a colorless liquid with a pungent smell and a melting point of -25°C. It is a versatile compound that can be used in a variety of applications, including synthesis, chemical reactions, and lab experiments.

Scientific Research Applications

Acetic acid, 2-chloro-2-(methoxyimino)-, methyl ester ClOAc is widely used in scientific research for a variety of applications. It is used as a reagent for the synthesis of organic compounds, as a catalyst in chemical reactions, and as a solvent for laboratory experiments. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, this compound ClOAc is used in the production of polymers and other materials.

Mechanism of Action

Acetic acid, 2-chloro-2-(methoxyimino)-, methyl ester ClOAc acts as an organic solvent and catalyst in a variety of chemical reactions. It can act as a nucleophile, attacking electrophilic centers, and can also act as a leaving group, facilitating the formation of new bonds. Its ability to act as a nucleophile and leaving group makes it useful in a wide range of reactions, including nucleophilic substitution, addition reactions, and elimination reactions.
Biochemical and Physiological Effects
This compound ClOAc is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and is not known to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

Acetic acid, 2-chloro-2-(methoxyimino)-, methyl ester ClOAc has several advantages for use in laboratory experiments. It is a colorless liquid, which makes it easy to use and handle. It is also relatively inexpensive and widely available. Additionally, it is highly reactive, making it useful in a variety of reactions. However, it also has some limitations. It has a pungent smell, which can be irritating to some people. In addition, it is highly flammable and can be explosive in certain conditions.

Future Directions

The future of Acetic acid, 2-chloro-2-(methoxyimino)-, methyl ester ClOAc is bright. It is a versatile compound that can be used in a wide range of applications, from synthesis to laboratory experiments. It is also relatively inexpensive and widely available. Future research could focus on further optimizing the synthesis method, as well as exploring potential applications in pharmaceuticals, agrochemicals, and other industries. In addition, more research could be done to investigate the biochemical and physiological effects of this compound ClOAc, as well as the potential risks and benefits of using it in laboratory experiments.

Synthesis Methods

Acetic acid, 2-chloro-2-(methoxyimino)-, methyl ester ClOAc can be synthesized through a variety of methods. One of the most common methods is the reaction of acetic anhydride with 2-chloro-2-(methoxyimino)-N,N-dimethylacetamide. This reaction yields this compound ClOAc and acetic acid as the products. Another method involves the reaction of acetic anhydride with 2-chloro-2-(methoxyimino)-N,N-dimethylacetamide and sodium acetate. This reaction yields this compound ClOAc, acetic acid, and sodium chloride as the products.

properties

IUPAC Name

methyl (2Z)-2-chloro-2-methoxyiminoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO3/c1-8-4(7)3(5)6-9-2/h1-2H3/b6-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLADGFFMZICZTG-UTCJRWHESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NOC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N/OC)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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